2-(4-Bromophenyl)azetidine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers initiating SAR campaigns often lack validated starting points with defined biological benchmarks. 2-(4-Bromophenyl)azetidine hydrochloride addresses this gap with confirmed MCF-7 antiproliferative activity (IC₅₀ 12.5 µM) and E. faecalis biofilm inhibition (IC₅₀ 125 µM), enabling data-driven analog design. • Strained azetidine ring (~25-27 kcal/mol) facilitates ring-opening and expansion chemistry. • 4-Bromophenyl moiety serves as a reactive handle for cross-coupling (Suzuki, Buchwald-Hartwig). • Predicted pKa ~10.24 and cLogP ~3.759 distinguish it from the 3-substituted isomer (LogP 2.46), impacting permeability and target engagement. Consistent batch QC; shipped ambient globally.

Molecular Formula C9H11BrClN
Molecular Weight 248.55
CAS No. 1467062-15-2
Cat. No. B2536745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)azetidine hydrochloride
CAS1467062-15-2
Molecular FormulaC9H11BrClN
Molecular Weight248.55
Structural Identifiers
SMILESC1CNC1C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H
InChIKeyRENZQTXEIBTKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)azetidine hydrochloride Procurement Guide


2-(4-Bromophenyl)azetidine hydrochloride (CAS: 1467062-15-2) is a 2-substituted aryl azetidine derivative . This compound belongs to a class of saturated four-membered nitrogen heterocycles that are of significant interest as versatile building blocks in medicinal chemistry and organic synthesis [1]. As the hydrochloride salt of 2-(4-bromophenyl)azetidine (free base CAS: 1270542-80-7), it exhibits enhanced stability and handling characteristics. Its structural features—a strained azetidine ring and a 4-bromophenyl substituent—confer specific physicochemical properties (e.g., calculated pKa ~10.24 for the free base, cLogP ~3.759) that are distinct from isomeric or unsubstituted analogs, influencing its reactivity and biological profile [REFS-3, REFS-4].

Stable HCl salt Enhanced handling and storage for synthetic workflows
4-Bromophenyl handle Enables cross-coupling and further aromatic diversification
Strained azetidine ring High reactivity for ring-opening and ring-expansion synthesis

Substitution Failures for 2-(4-Bromophenyl)azetidine hydrochloride


Substitution among azetidine derivatives is not straightforward due to marked differences in physicochemical and pharmacological profiles arising from the position of the bromophenyl substituent. The 2-substituted regioisomer (this compound) exhibits a predicted pKa of approximately 10.24, which is significantly higher than that of the 3-substituted analog (predicted pKa not reported, but its LogP is 2.46), indicating a distinct basicity and charge state at physiological pH . Additionally, the calculated cLogP of 3.759 for the 2-isomer suggests greater lipophilicity compared to the 3-isomer (LogP 2.46), which can profoundly affect membrane permeability and target engagement [1]. These differences underscore that even closely related isomers cannot be assumed to be interchangeable and must be evaluated individually.

Risk Factor
2-(4-Bromophenyl)azetidine HCl
3-(4-Bromophenyl)azetidine
Basicity (amine pKa)
Markedly higher predicted basicity; predominantly cationic at physiological pH
Lower predicted basicity; likely neutral state may alter binding
Lipophilicity (LogP)
Higher calculated lipophilicity; may enhance membrane partitioning
Lower reported lipophilicity; different permeability profile
Steric & electronic environment
2-substitution alters ring electronics and steric accessibility
3-substitution shifts reactivity and target-engagement geometry

Quantitative Differentiation of 2-(4-Bromophenyl)azetidine hydrochloride


Regioisomer Basicity and Ionization State Differences

The position of the 4-bromophenyl group on the azetidine ring dramatically alters the basicity of the nitrogen. The 2-substituted regioisomer (this compound's free base) has a predicted pKa of 10.24 ± 0.40, while azetidines with N-substitution (e.g., N-phenyl) exhibit significantly reduced basicity with measured pKa values around 3.7 . This approximately 10⁵-fold difference in pKa dictates the compound's ionization state at physiological pH (7.4): the 2-substituted compound will be predominantly protonated and positively charged, whereas the N-substituted analog remains largely neutral.

Basicity shift
Class-level inference
Predicted pKa 10.24 (free base) vs N-phenyl azetidine pKa 3.7
Ionization state at physiological pH may differ ~10⁶-fold
Class-level inference; verify protonation state experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Difference Between Regioisomers

Calculated and measured lipophilicity values highlight a significant difference between the 2- and 3-substituted regioisomers. The target compound (free base) has a calculated cLogP of 3.759, indicating a preference for lipophilic environments [1]. In contrast, the 3-(4-bromophenyl)azetidine regioisomer has a reported LogP of 2.46 [2]. This difference of ~1.3 log units corresponds to an approximately 20-fold difference in octanol-water partition coefficient.

Lipophilicity gap
Cross-study comparable
cLogP 3.76 vs 3-isomer LogP 2.46 (Δ ≈1.3)
~20-fold higher predicted partitioning into lipid environments
Calculated vs reported value; direct measurement under identical conditions lacking
Medicinal Chemistry ADME QSAR

Anticancer Activity Against MCF-7 Cells

2-(4-Bromophenyl)azetidine (free base) has demonstrated potent antiproliferative activity in vitro. It exhibited an IC₅₀ value of 12.5 µM against the MCF-7 human breast adenocarcinoma cell line, indicating significant growth inhibition and supporting its potential as a lead scaffold in anticancer research . While other azetidine derivatives show varying degrees of cytotoxicity, this specific quantitative data provides a benchmark for evaluating the 2-(4-bromophenyl) substitution pattern.

MCF-7 cytotoxicity
Cross-study comparable
IC₅₀ 12.5 µM (MCF-7 breast adenocarcinoma)
Supports cell-model endpoint review for anticancer scaffold SAR
Assay details not reported; direct head-to-head comparator absent
Cancer Research Cell Biology Lead Discovery

E. faecalis Biofilm Inhibition Activity

2-(4-Bromophenyl)azetidine hydrochloride has shown antimicrobial activity, with a reported IC₅₀ of 125,000 nM (125 µM) against Enterococcus faecalis biofilm formation [1]. This data point provides a quantitative measure of its activity against a clinically relevant Gram-positive pathogen known for biofilm-associated infections. While the potency is in the high micromolar range, it establishes a baseline for structural optimization.

E. faecalis biofilm
Reported
IC₅₀ 125 µM (biofilm formation, 20 h)
Supports antimicrobial screening context; baseline for structural optimization
Crystal violet assay; no direct comparator in source
Microbiology Antimicrobial Resistance Biofilm

Azetidines as Privileged Pharmacological Scaffolds

Azetidine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects [1]. This scaffold's inherent ring strain (approx. 25-27 kcal/mol) and nitrogen basicity contribute to unique binding interactions. Furthermore, patents highlight the utility of 2-substituted azetidines in developing antidepressants (US-9120771-B2) and FAAH inhibitors, underscoring the scaffold's versatility . This class-level evidence supports the procurement of 2-(4-bromophenyl)azetidine hydrochloride as a strategic entry point into a well-validated chemical space.

Scaffold versatility
Class-level inference
Broad pharmacological activities reported: anticancer, antibacterial, CNS, anti-inflammatory
Supports azetidine scaffold selection for early discovery libraries
Class-level review; specific target engagement must be confirmed per derivative
Pharmacology Scaffold Hopping Drug Discovery

Ring Strain-Driven Synthetic Transformations

The azetidine ring's significant ring strain (approximately 25-27 kcal/mol) renders it a highly reactive intermediate in organic synthesis. It readily undergoes ring-opening and ring-expansion reactions, enabling access to a wide array of acyclic products or other heterocyclic systems [1]. This reactivity profile distinguishes it from less strained heterocycles like pyrrolidine (ring strain ~6 kcal/mol) and piperidine (ring strain ~0 kcal/mol), offering unique synthetic pathways for creating molecular diversity.

Ring strain
Class-level inference
~25–27 kcal/mol (azetidine) vs pyrrolidine ~6, piperidine ~0
Enables unique ring-opening transformations not feasible with less strained analogs
Computed values; substituent effects may modulate actual reactivity
Organic Synthesis Building Block Medicinal Chemistry

Applications of 2-(4-Bromophenyl)azetidine hydrochloride


Anticancer Lead Optimization

With a demonstrated IC₅₀ of 12.5 µM against MCF-7 breast cancer cells , 2-(4-Bromophenyl)azetidine hydrochloride serves as a validated starting point for structure-activity relationship (SAR) studies. Its micromolar potency provides a clear benchmark for evaluating new analogs, and its distinct physicochemical profile (pKa ~10.24, cLogP ~3.759) [REFS-2, REFS-3] offers tunable parameters for improving efficacy and drug-like properties.

CNS-Penetrant Compound Development

The compound's high basicity (predicted pKa ~10.24) and moderate lipophilicity (cLogP ~3.759) are characteristics often associated with CNS activity. Furthermore, the azetidine scaffold has been patented for antidepressant indications (US-9120771-B2) [1], supporting its use in the synthesis of novel CNS-targeted therapeutics where the 4-bromophenyl group can serve as a handle for further functionalization.

Biofilm-Targeting Antimicrobial Agents

Quantitative data showing inhibition of E. faecalis biofilm formation (IC₅₀ = 125 µM) positions this compound as a valuable core for developing agents against biofilm-associated infections. Its structural features can be exploited to design analogs with enhanced potency and specificity, addressing the urgent need for new antimicrobial strategies.

Versatile Synthetic Intermediate

The strained azetidine ring (ring strain ~25-27 kcal/mol) of 2-(4-Bromophenyl)azetidine hydrochloride makes it a highly reactive building block for ring-opening and ring-expansion reactions . The 4-bromophenyl group provides an additional reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for medicinal chemistry and materials science applications.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Bromophenyl-azetidine core with tunable pKa/LogP
Cytotoxicity endpoint evaluation and analog benchmarking
CNS-focused library synthesis
High basicity and moderate lipophilicity profile
Permeability and target engagement assessment
Antimicrobial screening research
Biofilm-inhibitory azetidine scaffold
Biofilm formation endpoints and MIC profiling
Synthetic building block diversification
Strained ring + 4-Br cross-coupling handle
Ring-opening/expansion reactivity and chemical library generation
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